molecular formula C23H16F2O4 B3611596 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE

7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE

Cat. No.: B3611596
M. Wt: 394.4 g/mol
InChI Key: FMQGYKWHXYLSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of difluorophenyl and methoxyphenyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorophenol and 4-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorophenol and 4-methoxybenzaldehyde in the presence of a base like potassium carbonate.

    Cyclization: The intermediate undergoes cyclization to form the chromen-2-one core structure. This step is usually carried out under acidic conditions using a catalyst like sulfuric acid.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE: has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes and receptors, inhibiting their activity.

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE: can be compared with other chromen-2-one derivatives:

    Similar Compounds: 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone.

    Uniqueness: The presence of difluorophenyl and methoxyphenyl groups enhances its chemical stability and biological activity compared to other derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2O4/c1-27-18-7-3-14(4-8-18)20-10-15-5-9-19(12-22(15)29-23(20)26)28-13-16-2-6-17(24)11-21(16)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGYKWHXYLSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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